4-(Perfluorocyclohexyl)butan-1-ol

Descripción

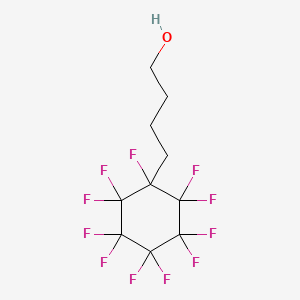

4-(Perfluorocyclohexyl)butan-1-ol is a fluorinated alcohol derivative characterized by a perfluorocyclohexyl group attached to the fourth carbon of a butanol backbone. Such features are anticipated to enhance thermal stability, chemical inertness, and lipophilicity compared to non-fluorinated analogs. Potential applications may include specialty surfactants, pharmaceutical intermediates, or materials science, though direct evidence from the provided sources is absent.

Propiedades

IUPAC Name |

4-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F11O/c11-5(3-1-2-4-22)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h22H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMDKZLEDMTSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluorocyclohexyl)butan-1-ol typically involves the reaction of perfluorocyclohexyl iodide with butan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The general reaction scheme is as follows:

C6F11I+C4H9OH→C10H9F11O+HI

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(Perfluorocyclohexyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products Formed

Oxidation: Formation of 4-(Perfluorocyclohexyl)butanoic acid.

Reduction: Formation of 4-(Perfluorocyclohexyl)butane.

Substitution: Formation of 4-(Perfluorocyclohexyl)butyl chloride or bromide.

Aplicaciones Científicas De Investigación

4-(Perfluorocyclohexyl)butan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-(Perfluorocyclohexyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the perfluorocyclohexyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Perfluorocyclohexyl)butan-1-ol with related butanol derivatives documented in the literature. Key differences in substituents, applications, and physicochemical properties are highlighted.

4-(n-Heptyloxy)butan-1-ol

- Structure : Alkoxy chain (C₇H₁₅O) at the fourth carbon.

- Applications: Acts as a male-produced pheromone in Anoplophora chinensis (citrus longhorned beetle), demonstrating strong antennal response and attraction in field bioassays .

- Key Properties :

4-Fluoro-1-butanol

- Structure : Fluorine atom at the fourth carbon.

- Applications : Intermediate in organic synthesis; safety data indicate hazards such as skin irritation (GHS classification) .

- Key Properties :

4-(Propan-2-ylamino)butan-1-ol

- Structure: Amino-isopropyl group (C₃H₇N) at the fourth carbon.

- Applications : Pharmaceutical and agrochemical synthesis; exhibits neuroprotective and plant growth-promoting properties .

- Key Properties: Molecular formula: C₇H₁₇NO. Demonstrated drought stress tolerance enhancement in maize seedlings .

4-(trans-4-Heptylcyclohexyl)phenol

- Structure: Cyclohexyl-heptyl group attached to a phenol ring (distinct from butanol backbone).

- Applications : Used in liquid crystal formulations and polymer synthesis .

- Key Properties :

4-(Trimethylsilyl)butan-1-ol

- Structure : Trimethylsilyl (Si(CH₃)₃) group at the fourth carbon.

- Applications : Silicon-based surfactants and hydrophobic coatings .

- Key Properties :

Comparative Data Table

Structural and Functional Insights

- Fluorination Impact: The perfluorocyclohexyl group in the target compound likely enhances chemical resistance and lipid solubility compared to partially fluorinated (e.g., 4-Fluoro-1-butanol) or non-fluorinated analogs (e.g., 4-(n-heptyloxy)butan-1-ol). This could expand utility in harsh environments or drug delivery systems.

- Substituent Size: Bulky substituents (e.g., perfluorocyclohexyl, trimethylsilyl) reduce volatility, contrasting with smaller groups like fluorine or amino, which retain mobility for biological interactions.

- Safety Profile: Fluorinated alcohols (e.g., 4-Fluoro-1-butanol) require careful handling due to toxicity risks , whereas amino derivatives (e.g., 4-(Propan-2-ylamino)butan-1-ol) show bioactive benefits .

Actividad Biológica

Overview

4-(Perfluorocyclohexyl)butan-1-ol, with the chemical formula C10H9F11O, is an organic compound recognized for its unique structural features, including a perfluorocyclohexyl group. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 354.16 g/mol

- IUPAC Name : 4-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)butan-1-ol

- Purity : >97% .

The biological activity of this compound is primarily attributed to its interaction with lipid membranes and proteins. The presence of the perfluorocyclohexyl group enhances the compound's lipophilicity, facilitating its ability to modulate enzyme and receptor activity. This modulation can lead to various biological effects:

- Antimicrobial Activity : Exhibits potential against various pathogens by disrupting their membrane integrity.

- Anti-inflammatory Properties : May inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Reduces levels of inflammatory markers | |

| Enzyme Modulation | Alters enzyme activity related to lipid metabolism |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against a range of bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may serve as an effective anti-inflammatory agent in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(Perfluorocyclohexyl)butanoic acid | Contains a carboxylic acid group | Moderate antimicrobial activity |

| 4-(Perfluorocyclohexyl)butane | Lacks hydroxyl functionality | Limited biological activity |

| 4-(Perfluorocyclohexyl)butyl chloride | Halogenated derivative; more reactive | Enhanced reactivity but reduced stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.